2-Chloro-m-tolyl 2-thienyl ketone
Description
2-Chloro-m-tolyl 2-thienyl ketone is a diaryl ketone featuring a 2-chloro-3-methylphenyl (m-tolyl) group and a 2-thienyl group connected via a carbonyl bridge. Structurally, the compound combines aromatic and heteroaromatic moieties, with the chlorine atom at the ortho position of the phenyl ring and a methyl group at the meta position. While direct references to this compound are absent in the provided evidence, analogous synthesis methods and applications can be inferred. For instance, Friedel-Crafts acylations or Grignard reactions (as described in ) are plausible synthetic routes, given their use in preparing structurally related aryl-thienyl ketones. Applications may include pharmaceutical intermediates or precursors for bioactive molecules, similar to 2-chlorophenyl cyclopentyl ketone ().
Properties
Molecular Formula |
C12H9ClOS |
|---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
(2-chloro-3-methylphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H9ClOS/c1-8-4-2-5-9(11(8)13)12(14)10-6-3-7-15-10/h2-7H,1H3 |
InChI Key |
YSSFXGZUJAZYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Aryl-Thienyl and Related Ketones
Notes:
- *Calculated values where direct data was unavailable.
- The synthesis of thienyl-containing ketones often requires tailored conditions. For example, 2-thienylacetyl chloride failed in Friedel-Crafts reactions unless bisalkylated (), highlighting challenges in introducing thienyl groups.
Electronic and Reactivity Trends
- Electron-Withdrawing Effects : Chlorine in 2-chloro-m-tolyl enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Leuckart reactions to form amines, as in ).
- Steric Effects : The meta-methyl group in 2-chloro-m-tolyl may introduce steric hindrance, affecting reaction kinetics compared to unsubstituted chlorophenyl ketones.
Key Research Findings and Contradictions
- Synthesis Challenges : reports failed Friedel-Crafts reactions with 2-thienylacetyl chloride, attributing this to side reactions unless bisalkylation is employed. This contrasts with the successful synthesis of phenyl-substituted ketones, underscoring the need for tailored methodologies.
- Activity Variations : Substituting phenyl with thienyl groups can unpredictably modulate biological activity. For example, some thienyl analogs () show enhanced antibacterial effects, while others retain baseline activity.
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